Physicochemical Properties of Mexacarbate: An In-depth Technical Guide for Researchers
Physicochemical Properties of Mexacarbate: An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of active compounds is paramount for successful research and development. This technical guide provides an in-depth overview of the core physicochemical characteristics of Mexacarbate, a carbamate (B1207046) insecticide. The information is presented to facilitate easy access and application in a laboratory setting, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.
Core Physicochemical Data
Mexacarbate, a white crystalline solid, exhibits a range of physicochemical properties that influence its behavior in biological and environmental systems.[1] A summary of its key quantitative data is presented in the table below for straightforward reference and comparison.
| Property | Value | Unit | References |
| Molecular Weight | 222.28 | g/mol | [1][2] |
| Melting Point | 85 | °C | [1][3][4] |
| Boiling Point | 318 | °C | [3] |
| Water Solubility | 100 (at 25 °C) | mg/L | [1][4] |
| logP (Octanol-Water Partition Coefficient) | 2.5 | [1] | |
| Vapor Pressure | < 0.1 (at 20 °C) | mmHg | [1][5] |
| Henry's Law Constant | 3.98 x 10⁻⁹ | atm·m³/mol | [2] |
Mechanism of Action: Acetylcholinesterase Inhibition
Mexacarbate, like other carbamate pesticides, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[6] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.
The inhibition of AChE by Mexacarbate leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of acetylcholine receptors, leading to hyperstimulation of the nervous system and ultimately causing paralysis and death in target organisms. The kinetic parameters of this inhibition, including the rates of carbamylation and decarbamylation, are crucial for understanding the potency and duration of Mexacarbate's effect.[1][7]
Below is a diagram illustrating the signaling pathway of acetylcholinesterase and its inhibition by a carbamate insecticide like Mexacarbate.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Mexacarbate's physicochemical properties and its primary mechanism of action.
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the water solubility of Mexacarbate using the widely accepted shake-flask method.
Materials:
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Mexacarbate (analytical standard)
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Distilled or deionized water
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Glass vials with screw caps
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Shaker water bath or orbital shaker
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Centrifuge
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Syringe filters (0.45 µm)
-
Analytical balance
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High-Performance Liquid Chromatograph (HPLC) with UV detector or Gas Chromatograph (GC) with a suitable detector.
Procedure:
-
Add an excess amount of Mexacarbate to a glass vial.
-
Add a known volume of water to the vial.
-
Tightly cap the vial and place it in a shaker water bath set at a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of Mexacarbate.
-
Calculate the solubility of Mexacarbate in mg/L or mol/L.
Analysis of Mexacarbate by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of Mexacarbate in a sample using HPLC with UV detection.
Materials and Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mexacarbate standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of Mexacarbate in acetonitrile. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the sample containing Mexacarbate in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: Set to the wavelength of maximum absorbance for Mexacarbate (determined by UV scan).
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of Mexacarbate in the sample by interpolating its peak area on the calibration curve.
Analysis of Mexacarbate by Gas Chromatography (GC)
Objective: To quantify the concentration of Mexacarbate in a sample using GC with a suitable detector (e.g., Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS)).
Materials and Instrumentation:
-
Gas chromatograph with a split/splitless injector, a suitable detector (NPD or MS), and a data acquisition system.
-
Capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Mexacarbate standard
-
High-purity carrier gas (e.g., helium or nitrogen)
-
Solvents for sample and standard preparation (e.g., acetone (B3395972) or ethyl acetate)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of Mexacarbate in a suitable solvent. From the stock solution, prepare a series of calibration standards.
-
Sample Preparation: Extract Mexacarbate from the sample matrix using an appropriate extraction method (e.g., QuEChERS). The final extract should be in a solvent compatible with GC analysis.
-
GC Conditions:
-
Injector Temperature: e.g., 250 °C
-
Oven Temperature Program: e.g., start at 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas Flow Rate: e.g., 1.0 mL/min
-
Detector Temperature: e.g., 300 °C
-
-
Analysis: Inject the standard solutions and the sample extract into the GC system.
-
Quantification: Construct a calibration curve from the standard injections and determine the concentration of Mexacarbate in the sample extract.
Acetylcholinesterase Activity Assay (Ellman's Method)
Objective: To measure the activity of acetylcholinesterase and assess the inhibitory effect of Mexacarbate.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (pH 8.0)
-
Mexacarbate
-
96-well microplate reader
-
Microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a series of dilutions of Mexacarbate in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay is low).
-
-
Assay Setup (in a 96-well plate):
-
Blank: Buffer + DTNB
-
Control (100% activity): Buffer + AChE + DTNB
-
Test Sample: Buffer + AChE + DTNB + Mexacarbate dilution
-
-
Reaction:
-
Add the buffer, AChE, and DTNB to the respective wells.
-
Add the Mexacarbate dilutions or solvent control to the appropriate wells.
-
Pre-incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25 °C).
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
-
Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (B1204863) (product of ATCI hydrolysis) with DTNB.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of Mexacarbate relative to the control.
-
Determine the IC₅₀ value (the concentration of Mexacarbate that causes 50% inhibition of AChE activity).
-
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the analysis of Mexacarbate, from sample preparation to data analysis.
References
- 1. Inhibition kinetics of certain organophosphorus and carbamate pesticides on acetylcholinesterase from the snail Lymnaea acuminata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. agilent.com [agilent.com]
- 6. japsonline.com [japsonline.com]
- 7. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
